1,2-Bis(2-fluoroethoxy)-4-methylbenzene
Description
1,2-Bis(2-fluoroethoxy)-4-methylbenzene is a substituted benzene derivative featuring two 2-fluoroethoxy groups at the 1- and 2-positions and a methyl group at the 4-position. The fluorine atoms and ethoxy linkages confer unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science research.
Properties
CAS No. |
132837-23-1 |
|---|---|
Molecular Formula |
C11H14F2O2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1,2-bis(2-fluoroethoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2O2/c1-9-2-3-10(14-6-4-12)11(8-9)15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
ISYSRHODNVDBKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCF)OCCF |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCF)OCCF |
Synonyms |
1,2-BIS(2-FLUOROETHOXY)-4-METHYL-BENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 1,2-Bis(2-fluoroethoxy)-4-methylbenzene and its analogues:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoroethoxy groups in the target compound introduce strong electron-withdrawing effects (via F atoms), contrasting with the electron-donating methoxy groups in 1,2-dimethoxy-4-methylbenzene. This difference likely alters reactivity in electrophilic substitution or catalytic reactions.
- Hydrogen Bonding: Unlike 1,2-dimethoxy-4-methylbenzene, the target compound’s ethoxy oxygen could participate in weak hydrogen bonding, whereas silyl-substituted analogues lack H-bond donors entirely .
Crystallographic and Conformational Differences
- 1,2-Bis(4-methylphenoxy)ethane : Single-crystal X-ray studies reveal near-orthogonal aromatic rings (dihedral angle = 89.4°) and twofold symmetry. Such rigidity contrasts with the flexible ethoxy chains in this compound, which may adopt varied conformations.
- 1,2-Bis(trimethylsilyl)-4-methylbenzene : The trimethylsilyl groups create a highly hydrophobic structure with rotatable bonds, favoring applications in non-polar environments.
Reactivity and Functionalization
- Brominated Analogues : Compounds like 1,2-Bis(bromomethyl)-4-(methylsulfonyl)benzene highlight the reactivity of halogenated benzenes in cross-coupling reactions. The fluorine atoms in the target compound may similarly enable nucleophilic substitutions but with slower kinetics due to C–F bond strength.
- Methoxy vs. Fluoroethoxy : Methoxy groups in 1,2-dimethoxy-4-methylbenzene are prone to demethylation in metabolic pathways , whereas fluoroethoxy groups are more resistant to enzymatic cleavage, enhancing metabolic stability.
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